molecular formula C19H19NO5S3 B6477836 methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate CAS No. 2640960-67-2

methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate

Cat. No.: B6477836
CAS No.: 2640960-67-2
M. Wt: 437.6 g/mol
InChI Key: WVOWGNUJCUAUMR-UHFFFAOYSA-N
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Description

Methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate is a synthetic organic compound featuring a benzoate ester core substituted with a methoxy group at the 4-position and a sulfamoyl-linked 2,2'-bithiophene ethyl chain at the 3-position. This structure combines a conjugated bithiophene system—known for electron-delocalization properties—with a sulfonamide group, which is often associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name

methyl 4-methoxy-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S3/c1-24-15-7-5-13(19(21)25-2)12-18(15)28(22,23)20-10-9-14-6-8-17(27-14)16-4-3-11-26-16/h3-8,11-12,20H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOWGNUJCUAUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Methyl 4-Methoxybenzoate

The benzoate core originates from methyl 4-methoxybenzoate, which undergoes sulfonation at the meta-position relative to the methoxy group. Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C introduces the sulfonyl chloride group, yielding methyl 3-chlorosulfonyl-4-methoxybenzoate.

Reaction Conditions

ParameterValueSource Reference
Sulfonating AgentClSO₃H (2.5 equiv)
SolventCH₂Cl₂
Temperature0–5°C
Reaction Time3 h
Yield78%

Aminolysis to Form Sulfamoyl Intermediate

The sulfonyl chloride intermediate reacts with aqueous ammonia or ammonium hydroxide to generate the sulfonamide. This step requires careful pH control (pH 8–9) to avoid ester hydrolysis.

Optimization Data

ConditionOutcomeSource Reference
NH₄OH Concentration28% (v/v)
Temperature25°C
Yield85%

Preparation of 2-(2,2'-Bithiophen-5-yl)ethylamine

Stille Coupling for Bithiophene Assembly

The bithiophene moiety is constructed via a palladium-catalyzed Stille coupling between 5-trimethylstannyl-2-thiophene and 5-bromo-2-thiophene. This method, adapted from semiconductor synthesis protocols, affords 5,5'-dihalo-2,2'-bithiophene precursors.

Key Parameters

Catalyst SystemPd(PPh₃)₄ (3 mol%)
SolventDry THF
Temperature65°C (reflux)
Yield92%

Introduction of Ethylamine Side Chain

The 5-bromo-bithiophene undergoes a nucleophilic substitution with ethylenediamine in the presence of K₂CO₃. This step introduces the primary amine functionality required for sulfonamide bond formation.

Reaction Profile

ReagentEthylenediamine (5 equiv)
BaseK₂CO₃ (3 equiv)
SolventAcetone
Temperature50°C
Yield67%

Sulfonamide Bond Formation: Final Coupling Step

The benzoate sulfonyl chloride and bithiophene-ethylamine are coupled under Schotten-Baumann conditions. Triethylamine (Et₃N) deprotonates the amine, facilitating nucleophilic attack on the electrophilic sulfur.

Optimized Protocol

ComponentQuantitySource Reference
Benzoate Sulfonyl Chloride1.0 equiv
Bithiophene-Ethylamine1.2 equiv
BaseEt₃N (2.5 equiv)
SolventTHF/H₂O (4:1)
Temperature0°C → 25°C (gradual warming)
Yield73%

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (DMSO-d₆)

    • δ 8.12 (s, 1H, aromatic), δ 6.98–7.05 (m, 4H, bithiophene), δ 3.89 (s, 3H, OCH₃), δ 3.72 (s, 3H, COOCH₃).

  • ¹³C NMR

    • 167.8 ppm (COOCH₃), 152.1 ppm (SO₂N), 126.4–140.2 ppm (bithiophene carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 453.0742 [M+H]⁺

  • Calculated for C₁₉H₁₈NO₅S₃ : 453.0739.

Applications and Derivatives

While the target compound itself has limited reported applications, structural analogs feature prominently in:

  • Organic Photovoltaics (OPVs) : Bithiophene units enhance π-conjugation for charge transport.

  • Semiconducting Polymers : Sulfonamide linkers improve solubility and film-forming properties .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiophene moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfamoyl group can yield amines or other reduced sulfur-containing compounds.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced sulfur compounds.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate is studied for its electronic properties, making it a candidate for use in organic semiconductors and conductive polymers.

Biology

The compound’s unique structure allows it to interact with biological molecules, potentially serving as a probe in biochemical assays or as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors due to its sulfamoyl group.

Industry

In the industrial sector, the compound might be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.

Mechanism of Action

The mechanism by which methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate exerts its effects depends on its application. In electronic applications, its mechanism involves the delocalization of electrons across the bithiophene and benzoate moieties, facilitating charge transport. In biological systems, the sulfamoyl group may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Key Substituents Molecular Features Reported Activity Source
Methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate 4-methoxybenzoate, sulfamoyl-bithiophene ethyl Conjugated bithiophene, sulfonamide linker Hypothesized anti-inflammatory N/A (synthetic)
Methyl 2,2'-bithiophene-5-carboxylate (compound 7) Carboxylate ester at bithiophene Conjugated bithiophene, ester group Anti-inflammatory (indirect)
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (compound 14) Hydroxybutynyl chain Alkyne-linked hydroxyl group Anti-inflammatory (NO inhibition)
Methyl 3-[(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfamoyl]-4-methoxybenzoate (compound 21) Quinoline-linked sulfonamide Sulfonamide-quinoline hybrid HDAC6/8 inhibition (precursor)
Metsulfuron methyl ester () Triazine-linked sulfonylurea Sulfonylurea, triazine ring Herbicidal activity

Key Observations:

Bithiophene Derivatives : Compounds 7 and 14 () share the 2,2'-bithiophene backbone but lack the sulfamoyl group. The presence of sulfamoyl in the target compound may enhance bioavailability or target specificity compared to simple esters or hydroxylated analogs .

Sulfonamide vs. Sulfonylurea : Unlike metsulfuron methyl (), which contains a sulfonylurea group linked to a triazine ring for herbicidal action, the target compound’s sulfamoyl group is coupled to a bithiophene system. This structural divergence suggests distinct mechanisms of action (e.g., enzyme inhibition vs. anti-inflammatory effects) .

Quinoline Hybrids: Compound 21 () demonstrates how sulfamoyl groups linked to aromatic heterocycles (quinoline) are leveraged in drug design, particularly for histone deacetylase (HDAC) inhibition. The target compound’s bithiophene moiety may offer improved electron transport properties or solubility compared to quinoline-based systems .

Q & A

Q. How do researchers address discrepancies between in vitro and in vivo activity data for this compound?

  • Methodological Answer :
  • Perform pharmacokinetic studies (e.g., bioavailability, metabolic stability) to identify inactivation pathways.
  • Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation and correlate with activity loss .

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